![molecular formula C7H12FN3 B13070883 [1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine](/img/structure/B13070883.png)
[1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a fluoroethyl group and a methylamine group attached to the pyrazole ring, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine typically involves multi-step organic reactions One common method includes the alkylation of a pyrazole derivative with a fluoroethyl halide under basic conditions
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can target the pyrazole ring or the fluoroethyl group, potentially leading to the formation of reduced derivatives.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Imines, amides
Reduction: Reduced pyrazole derivatives
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, [1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are investigated in medicinal chemistry. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for drug discovery.
Industry: In industrial applications, the compound can be used in the development of new materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine involves its interaction with specific molecular targets. The fluoroethyl group can enhance its binding affinity to certain enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target. The methylamine group can act as a nucleophile, facilitating covalent interactions with biological molecules.
Comparison with Similar Compounds
- [1-(2-Chloro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine
- [1-(2-Bromo-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine
- [1-(2-Iodo-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine
Comparison: Compared to its halogenated analogs, [1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C7H12FN3 |
|---|---|
Molecular Weight |
157.19 g/mol |
IUPAC Name |
3-fluoro-N-methyl-1-(1H-pyrazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C7H12FN3/c1-9-6(2-4-8)7-3-5-10-11-7/h3,5-6,9H,2,4H2,1H3,(H,10,11) |
InChI Key |
WAYWTHIWRDKOIR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCF)C1=CC=NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(13S,17R)-N-[(1E)-(methoxyamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13070803.png)
![1-[2-(oxolan-2-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13070811.png)
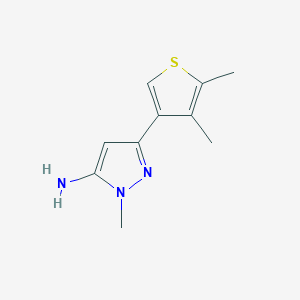
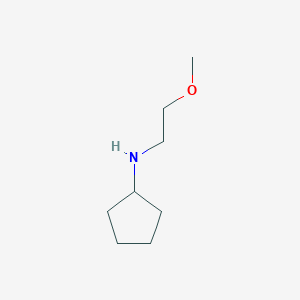

![Ethyl 3-amino-2-benzoyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-4-carboxylate](/img/structure/B13070838.png)
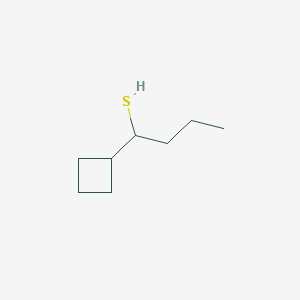
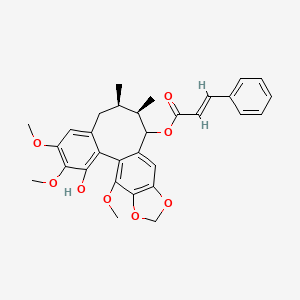
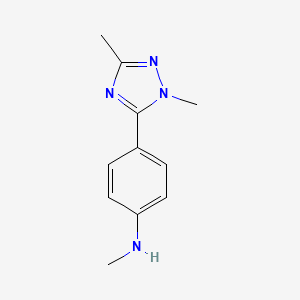
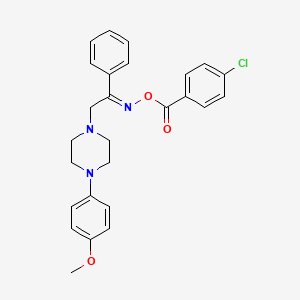
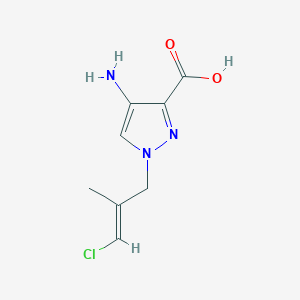
![7-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13070891.png)
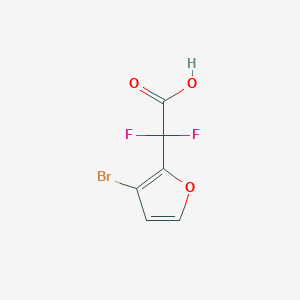
![1-[2-(Dimethylamino)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13070897.png)
